N-[(4-cyclohexyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
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Overview
Description
N-[(4-cyclohexyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been studied for their anticancer properties . These compounds are known to interact with various cancer cell lines, including MCF-7, Hela, and A549 .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It’s known that similar compounds have shown to exert potent cytotoxic/antiproliferative effect in a time and dose-dependent manner via induced apoptosis of hepg2 cells .
Pharmacokinetics
The presence of the 1,2,4-triazole ring and the ability of these compounds to form hydrogen bonds can potentially improve their pharmacokinetic properties .
Result of Action
Similar compounds have shown significant cytotoxic activity against various cancer cell lines . They have also shown to significantly enhance the activity of caspase-3, which plays a very important role as the central effector during apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-cyclohexyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyclohexyl-5-(isopropylthio)-1,2,4-triazole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-cyclohexyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methoxy group on the benzamide can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(4-cyclohexyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antitumor agent, with studies indicating its ability to induce apoptosis in cancer cells.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-cyclohexyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones
- 4-cyclohexyl-5-ethyl-6-oxo-1,6-dihydropyrimidin-2-ylthio compounds
Uniqueness
N-[(4-cyclohexyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
N-[(4-cyclohexyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2S/c1-14(2)27-20-23-22-18(24(20)16-7-5-4-6-8-16)13-21-19(25)15-9-11-17(26-3)12-10-15/h9-12,14,16H,4-8,13H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPJSRFRRVOUFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2CCCCC2)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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